Cas no 87233-54-3 (2-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole)

2-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole is a halogenated benzimidazole derivative with a functionalized ethoxyethyl side chain. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly as an intermediate for constructing more complex heterocyclic systems. The chloro substituent at the 2-position enhances electrophilic reactivity, facilitating nucleophilic substitution reactions, while the ethoxyethyl group improves solubility in polar organic solvents. Its structural features make it a valuable precursor for developing biologically active molecules, including potential kinase inhibitors or antimicrobial agents. The compound's stability under standard storage conditions and well-characterized synthetic route further contribute to its utility in medicinal chemistry and material science applications.
2-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole structure
87233-54-3 structure
商品名:2-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole
CAS番号:87233-54-3
MF:C11H13ClN2O
メガワット:224.686721563339
MDL:MFCD09751159
CID:720063
PubChem ID:10489356

2-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole 化学的及び物理的性質

名前と識別子

    • 2-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole
    • 1H-Benzimidazole,2-chloro-1-(2-ethoxyethyl)-
    • 2-CHLORO-1-(2-ETHOXYETHYL)-1H-BENZIMIDAZOLE
    • 2-chloro-1-(2-ethoxyethyl)benzimidazole
    • 2-Chloro-1-(2-ethoxyethyl)-1H-benzimidazole (ACI)
    • Emedastine difumarate impurity B [EP]
    • MFCD09751159
    • 1H-Benzimidazole, 2-chloro-1-(2-ethoxyethyl)-
    • 1H-BENZIMIDAZOLE,2-CHLORO-1-(2-ETHOXYETHYL)
    • EMEDASTINE DIFUMARATE IMPURITY B [EP IMPURITY]
    • 2-chloro-1-[2-(ethoxy)ethyl]benzimidazole
    • 87233-54-3
    • D83502
    • AKOS016010138
    • CS-0151424
    • 2-CHLORO-1-(2-ETHOXYETHYL)-1,3-BENZODIAZOLE
    • 2-chloro-1-(2-ethoxyethyl)-1H-1,3-benzodiazole
    • 2-chloro-1-(2-ethoxyethyl)-1H-benzimidazol
    • AIQPWDHVCUXRBI-UHFFFAOYSA-N
    • BS-17723
    • 1-(2-ethoxyethyl)-2-chloro-1H-benzimidazole
    • SCHEMBL6594954
    • 2-(2-Chloro-1H-benzimidazol-1-yl)ethyl ethyl ether
    • AP9ES7R4ZF
    • AC-1523
    • DTXSID20440767
    • UNII-AP9ES7R4ZF
    • MDL: MFCD09751159
    • インチ: 1S/C11H13ClN2O/c1-2-15-8-7-14-10-6-4-3-5-9(10)13-11(14)12/h3-6H,2,7-8H2,1H3
    • InChIKey: AIQPWDHVCUXRBI-UHFFFAOYSA-N
    • ほほえんだ: ClC1N(CCOCC)C2C(=CC=CC=2)N=1

計算された属性

  • せいみつぶんしりょう: 224.0716407g/mol
  • どういたいしつりょう: 224.0716407g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 203
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 27Ų

じっけんとくせい

  • 密度みつど: 1.227
  • ふってん: 358.612°C at 760 mmHg
  • フラッシュポイント: 170.683°C
  • 屈折率: 1.58

2-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB548392-250mg
2-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole; .
87233-54-3
250mg
€148.90 2025-02-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X24645-100mg
2-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole
87233-54-3 95%
100mg
¥255.0 2024-07-18
abcr
AB548392-250 mg
2-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole; .
87233-54-3
250MG
€143.00 2023-07-11
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD58614-250mg
2-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole
87233-54-3 95%
250mg
¥404.0 2024-04-17
eNovation Chemicals LLC
D750894-1g
1H-Benzimidazole, 2-chloro-1-(2-ethoxyethyl)-
87233-54-3 95+%
1g
$185 2024-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QF188-50mg
2-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole
87233-54-3 95+%
50mg
132.0CNY 2021-07-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD58614-25g
2-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole
87233-54-3 95%
25g
¥10595.0 2023-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X24645-250mg
2-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole
87233-54-3 95%
250mg
¥426.0 2024-07-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QF188-5g
2-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole
87233-54-3 95+%
5g
3467.0CNY 2021-07-17
Chemenu
CM158351-25g
2-chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole
87233-54-3 95%
25g
$*** 2023-05-29

2-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 -
2.1 Reagents: Sodium hydroxide ,  Zinc Solvents: Ethanol ,  Water
3.1 -
4.1 Reagents: Phosphorus oxychloride
リファレンス
Synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents
Iemura, Ryuichi; et al, Journal of Medicinal Chemistry, 1986, 29(7), 1178-83

2-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole Raw materials

2-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole Preparation Products

2-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole 関連文献

2-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazoleに関する追加情報

Professional Introduction to 2-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole (CAS No. 87233-54-3)

2-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole, a compound with the CAS number 87233-54-3, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the benzo[d]imidazole class, which has garnered considerable attention due to its diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a chloro substituent and an ethoxyethyl side chain, contribute to its unique chemical properties and biological interactions.

The benzo[d]imidazole scaffold is well-known for its role in various pharmacological contexts. It serves as a core structure in several therapeutic agents, including those targeting inflammatory diseases, infectious diseases, and even certain types of cancer. The introduction of functional groups such as chlorine and ethoxyethyl can modulate the pharmacokinetic and pharmacodynamic properties of the molecule, making it a versatile candidate for further chemical and biological exploration.

In recent years, there has been a surge in research focused on developing novel derivatives of benzo[d]imidazole that exhibit enhanced efficacy and reduced toxicity. The compound 2-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole has been studied for its potential as an intermediate in the synthesis of more complex molecules designed to interact with specific biological targets. Its structural configuration allows for modifications that can fine-tune its interactions with enzymes, receptors, and other cellular components.

One of the most compelling aspects of this compound is its potential application in the development of anti-inflammatory agents. Inflammatory responses are central to many pathological conditions, and modulating these responses can lead to effective therapeutic interventions. The chloro substituent in 2-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole is known to enhance binding affinity to certain biological targets, which could be leveraged to develop more potent anti-inflammatory drugs.

Furthermore, the ethoxyethyl side chain introduces a lipophilic moiety that can improve the oral bioavailability of the compound. This feature is crucial for drug development, as it ensures that the therapeutic agent can be effectively absorbed and utilized by the body. The combination of these structural elements makes 2-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole a promising candidate for further investigation.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The chlorination step is particularly critical, as it determines the electronic properties of the molecule. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that researchers have access to high-quality material for their studies.

In academic research, 2-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole has been utilized as a building block in the synthesis of more complex heterocyclic compounds. These derivatives have shown promise in preclinical studies for their ability to inhibit specific enzymes involved in disease pathways. For instance, researchers have explored its potential as an inhibitor of cyclin-dependent kinases (CDKs), which are implicated in cell cycle regulation and cancer progression.

The compound's interaction with biological targets has been investigated using computational modeling techniques. These studies have provided insights into how changes in its structure can influence its binding affinity and selectivity. By understanding these interactions at a molecular level, scientists can design analogs with improved therapeutic profiles.

Efforts are also underway to evaluate the pharmacokinetic properties of 2-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole. Studies have focused on its solubility, metabolic stability, and excretion pathways. These parameters are essential for determining whether the compound will be suitable for clinical use and how it should be formulated.

The benzo[d]imidazole class continues to be a rich area for medicinal chemistry research due to its broad spectrum of biological activities. The unique combination of structural features in compounds like 2-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole provides a foundation for developing novel therapeutics that address unmet medical needs.

In conclusion, 2-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole (CAS No. 87233-54-3) represents an exciting avenue for pharmaceutical innovation. Its structural characteristics make it a valuable intermediate in drug discovery programs aimed at developing treatments for various diseases. As research progresses, this compound is likely to play an increasingly important role in shaping future therapeutic strategies.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:87233-54-3)2-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole
A1183560
清らかである:99%
はかる:5g
価格 ($):364.0